N,N-dimethyl-3-nitrosoaniline N,N-dimethyl-3-nitrosoaniline
Brand Name: Vulcanchem
CAS No.: 1282489-71-7
VCID: VC8227157
InChI: InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6H,1-2H3
SMILES: CN(C)C1=CC=CC(=C1)N=O
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

N,N-dimethyl-3-nitrosoaniline

CAS No.: 1282489-71-7

Cat. No.: VC8227157

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3-nitrosoaniline - 1282489-71-7

Specification

CAS No. 1282489-71-7
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name N,N-dimethyl-3-nitrosoaniline
Standard InChI InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-8)9-11/h3-6H,1-2H3
Standard InChI Key YJUIXDDWSVPJNN-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)N=O
Canonical SMILES CN(C)C1=CC=CC(=C1)N=O

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Data

N,N-Dimethyl-3-nitrosoaniline is defined by the following key identifiers:

  • Molecular Formula: C₈H₁₀N₂O

  • Molecular Weight: 150.18 g/mol

  • IUPAC Name: N,N-Dimethyl-3-nitrosoaniline

  • CAS Registry Number: 1282489-71-7

The compound’s structure consists of a benzene ring with a dimethylamino group (–N(CH₃)₂) at position 1 and a nitroso group (–NO) at position 3 (meta configuration). Spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR), are critical for confirming its structure. For instance, the nitroso group typically exhibits a characteristic IR absorption band near 1,500 cm⁻¹ due to N=O stretching vibrations .

Comparative Analysis with Para-Nitroso Isomer

The para-nitroso analog (CAS: 138-89-6) serves as a useful reference for understanding the meta isomer’s properties:

PropertyN,N-Dimethyl-3-nitrosoanilineN,N-Dimethyl-4-nitrosoaniline
CAS Number1282489-71-7 138-89-6
Melting PointNot reported85–87°C
Synthetic RoutesLimited dataNitrosation of N,N-dimethylaniline
ApplicationsResearch intermediateDye synthesis, electrochemical reactions

The meta isomer’s lower symmetry may influence its reactivity and solubility compared to the para counterpart.

Synthesis and Reaction Pathways

Alternative Routes

  • Reduction of Nitro Derivatives: Reduction of N,N-dimethyl-3-nitroaniline (CAS: 619-31-8) using agents like zinc/HCl could theoretically yield the nitroso compound, though this pathway remains speculative without experimental validation .

  • Electrochemical Methods: Electrochemical oxidation of N,N-dimethylaniline in the presence of arylsulfinic acids has been reported for para-nitroso derivatives , but applicability to the meta isomer is unconfirmed.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Anticipated N=O stretch near 1,500 cm⁻¹ and C–N vibrations from the dimethylamino group .

  • NMR: Aromatic protons in the meta configuration would exhibit distinct splitting patterns compared to para isomers.

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